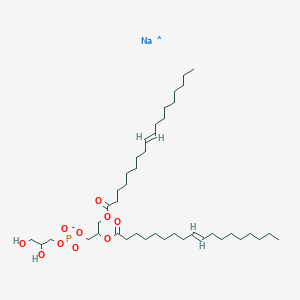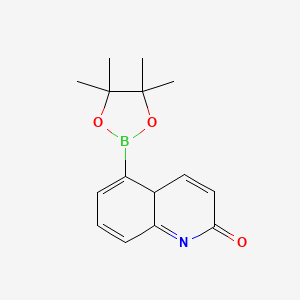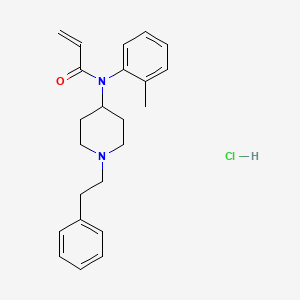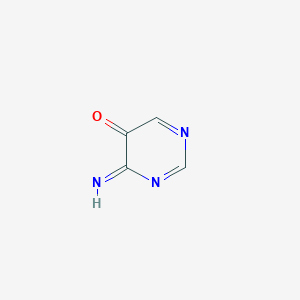
1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its unique properties. This compound is a derivative of glycerol, containing two oleoyl chains and a phospho-rac-glycerol group, which makes it an important component in the study of lipid bilayers and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt typically involves the esterification of glycerol with oleic acid to form 1,2-dioleoyl-sn-glycerol. This intermediate is then reacted with phosphoric acid and a halogenating agent such as phosphorus trichloride to produce 1,2-dioleoyl-sn-glycero-3-phosphate. Finally, the phosphate group is converted to its sodium salt form through a reaction with a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt can undergo various chemical reactions, including:
Oxidation: The oleoyl chains can be oxidized under specific conditions.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols can react with the phosphate group.
Major Products
Oxidation: Produces oxidized fatty acids.
Hydrolysis: Results in the formation of glycerol, oleic acid, and phosphoric acid.
Substitution: Yields various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt has numerous applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Serves as a model compound for studying cell membranes and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in liposomal formulations.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into lipid bilayers. It influences membrane fluidity and permeability, which can affect the function of membrane-bound proteins and transporters. The presence of the oleoyl chains and the phospho-rac-glycerol group allows it to interact with various molecular targets, including small multidrug transporters, thereby altering substrate transport across membranes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-glycerol sodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-glycerol sodium salt
- 1,2-Distearoyl-sn-glycero-3-phospho-rac-glycerol sodium salt
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt is unique due to its unsaturated oleoyl chains, which confer greater fluidity to lipid bilayers compared to saturated analogs. This property makes it particularly useful in studies requiring a more fluid membrane environment .
Properties
Molecular Formula |
C42H78NaO10P- |
|---|---|
Molecular Weight |
797.0 g/mol |
InChI |
InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/p-1/b19-17+,20-18+; |
InChI Key |
YBQBWNNQFRRICZ-ZGWGUCJNSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354933.png)

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)







![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12354982.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride](/img/structure/B12354983.png)
![N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine](/img/structure/B12354984.png)
